2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide

HSP90 NMR binding assay chemical shift perturbation

Researchers needing kinase-targeted fragments with a free conjugation handle face limited scaffold diversity. This 2-aminomethyl pyridine-4-carboxamide solves that by providing a methylene-spaced primary amine for chemoselective labeling without disrupting the N-(2-hydroxyphenyl)amide pharmacophore-enabling photoaffinity, biotin, or fluorophore tagging for target ID and cell imaging. Unlike 2-amino hinge-binding analogs, the aminomethyl group shifts the pKa (~9.8) and hydrogen-bond vector, offering distinct kinase selectivity potential. The dihydrochloride salt format permits direct use in parallel synthesis without activation. Ideal for FBDD library expansion, metalloenzyme inhibitor design, and chemical biology probe development.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
Cat. No. B13257785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)CN)O
InChIInChI=1S/C13H13N3O2/c14-8-10-7-9(5-6-15-10)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,8,14H2,(H,16,18)
InChIKeyQZRAKMPPKCNOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide: Identity & Procurement


2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide (CAS 1528407-40-0, free base; CAS 1607249-89-7, dihydrochloride salt) is a synthetic small-molecule pyridine-4-carboxamide (isonicotinamide) derivative with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . The compound features a 2-aminomethyl substituent on the pyridine ring and an N-(2-hydroxyphenyl) carboxamide moiety at the 4-position . It belongs to the aminopyridinecarboxamide class, a chemotype extensively explored for kinase inhibition, including IKK-2 (IκB kinase-2) inhibitors for inflammatory disease [1] and GSK-3β inhibitors for Alzheimer's disease [2]. The compound is commercially available as a research reagent from Enamine (Catalog EN300-141752) at 95% purity as the dihydrochloride salt .

Fragment-like scaffold with lead‑like physicochemical profile
Dihydrochloride salt ensures reproducible solubility and weighing
2‑Aminomethyl handle allows chemoselective conjugation

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide: Substitution Not Justified


Pyridine-4-carboxamide derivatives exhibit exquisite sensitivity to substitution pattern, rendering simple analog interchange unreliable. In the Pfizer IKK-2 inhibitor program, relocating the amine from the 2-position to the 4-position of the pyridine ring altered biochemical potency by over 50-fold (IC50 shift from 34 nM to >1,500 nM) [1]. The 2-aminomethyl group (–CH2NH2) in the target compound introduces a methylene spacer that fundamentally alters both the pKa of the basic nitrogen (estimated ~9.8 for aminomethyl vs. ~6.8 for 2-amino directly attached to pyridine) and the spatial orientation of the hydrogen-bond donor relative to the pyridine ring . In GSK-3β isonicotinamide inhibitors, sub-nanomolar potency could only be achieved with specific 2-alkoxy or 2-amino substituents; deletion of the 2-substituent altogether reduced affinity by >100-fold [2]. Moreover, the N-(2-hydroxyphenyl) group can engage in intramolecular hydrogen bonding between the phenolic –OH and the amide carbonyl, a conformational constraint absent in N-phenyl or N-(4-hydroxyphenyl) regioisomers [3]. Consequently, procurement of a close analog—such as the des-aminomethyl compound N-(2-hydroxyphenyl)pyridine-4-carboxamide (CAS 91973-63-6) or the des-hydroxyaryl compound 2-(aminomethyl)pyridine-4-carboxamide (CAS 473924-65-1)—carries a high risk of divergent target engagement and unreliable SAR extrapolation.

2‑Aminomethyl vs. 2‑amino
Methylene spacer may shift hinge‑binding geometry; kinase inhibition profile may differ significantly from 2‑amino analogs.
ortho‑Hydroxyphenyl regioisomers
Intramolecular H‑bonding from ortho‑OH may restrict amide conformation; meta/para isomers may not reproduce conformational preference.
Substructural fragment combinations
Close analogs lacking either the 2‑aminomethyl or the N‑(2‑hydroxyphenyl) group may not support reliable SAR extrapolation.

Quantitative Differentiation: This Compound vs. Comparators


HSP90α Binding Affinity: Sole Direct Bioactivity Benchmark

The target compound has been directly evaluated for binding to human HSP90α (N-terminal domain) by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy, yielding a dissociation constant (Kd) of 19,000 nM (19 μM) [1]. This represents the only publicly available quantitative biophysical interaction datum for the compound. By comparison, the des-aminomethyl analog N-(2-hydroxyphenyl)pyridine-4-carboxamide (CAS 91973-63-6, MW 214.22) has no reported HSP90 binding data in any public database (ChEMBL, BindingDB, PubChem BioAssay) [2]. For class-level context, optimized HSP90 inhibitors such as CH5138303 achieve Kd values of 0.52 nM against N-terminal HSP90α [3], indicating that the target compound's affinity—while measurable—is approximately 36,500-fold weaker than clinical-stage inhibitors and is consistent with a fragment-like or early hit profile. Users procuring this compound for HSP90-related research should therefore anticipate weak target engagement and may consider it as a starting scaffold for fragment-based drug design rather than a potent tool compound.

HSP90α Binding
Head‑to‑head
Target Kd19,000 nM
Des‑aminomethyl analogNo data reported
Optimized inhibitor (CH5138303)0.52 nM
~36,500‑fold weaker than optimized inhibitor
Defines compound as a low‑affinity HSP90 ligand suitable for fragment‑based screening, not as a potent chemical probe.
Validation in target‑engagement assays recommended.
HSP90 NMR binding assay chemical shift perturbation protein-ligand interaction

Aminomethyl vs. Amino: Pharmacophoric Geometry Distinction

The defining structural feature of the target compound is the aminomethyl (–CH2NH2) substituent at the pyridine 2-position, which distinguishes it from the extensively studied 2-aminopyridine-4-carboxamide IKK-2 inhibitor series developed by Pfizer [1]. In the Pfizer SAR campaign, the 2-amino-5-chloropyridine-4-carboxamide chemotype produced IKK-2 IC50 values as low as 2 nM with cellular activity in the 100–500 nM range [2]. The insertion of a methylene spacer in the target compound relocates the primary amine approximately 1.5 Å further from the pyridine ring and increases the degrees of rotational freedom, which may alter key hinge-binding interactions with kinase active sites . The des-aminomethyl comparator 2-(aminomethyl)pyridine-4-carboxamide (CAS 473924-65-1, MW 151.17) lacks the N-(2-hydroxyphenyl) amide, while N-(2-hydroxyphenyl)pyridine-4-carboxamide (CAS 91973-63-6, MW 214.22) lacks the 2-substituent entirely; the target compound uniquely combines both pharmacophoric elements . No other commercially available compound in the Enamine catalog simultaneously bears both the 2-aminomethyl and N-(2-hydroxyphenyl) substituents on a pyridine-4-carboxamide scaffold .

Pharmacophoric Geometry
Class‑level inference
Target scaffold2‑CH₂NH₂ + N‑(2‑OH‑Ph)
Pfizer IKK‑2 core2‑NH₂, 5‑Cl, N‑variable
Substructural fragmentsLack combined motifs
Unique combination of 2‑aminomethyl and ortho‑hydroxyphenyl enables fragment growing not accessible by individual substructures.
No head‑to‑head biochemical data available.
medicinal chemistry structure-activity relationship aminomethylpyridine kinase inhibitor scaffold

Dihydrochloride Salt: Procurement and Solubility Advantages

The target compound is commercially supplied exclusively as the dihydrochloride salt (CAS 1607249-89-7, C13H15Cl2N3O2, MW 316.18) from Enamine Ltd. (catalog EN300-141752) at a certified purity of 95%, with pricing ranging from $344 for 50 mg to $6,390 for 10 g [1]. The dihydrochloride salt form provides a defined stoichiometry (2 HCl per molecule) and is expected to exhibit aqueous solubility of ≥10 mg/mL based on the ionization of both the pyridine nitrogen and the aminomethyl primary amine at physiological pH, whereas the free base (CAS 1528407-40-0) is not commercially distributed as a standalone catalog item and would require in situ preparation . In contrast, the des-aminomethyl comparator N-(2-hydroxyphenyl)pyridine-4-carboxamide (CAS 91973-63-6) is not readily available from major Western suppliers, and the des-hydroxyaryl comparator 2-(aminomethyl)pyridine-4-carboxamide (CAS 473924-65-1) is available only as a free base (MW 151.17) with limited inventory . The pricing of the target compound dihydrochloride at $1,485/g places it in the mid-range for custom-synthesized heterocyclic building blocks, making it cost-effective for small-to-medium scale medicinal chemistry campaigns.

Commercial Supply
Specification review
Target (diHCl)95% purity, from $344/50 mg
Des‑aminomethyl analogLimited commercial availability
Des‑hydroxyaryl analogFree base only, sporadic stock
Stable dihydrochloride salt streamlines procurement and enables direct use in assays without salt conversion.
Verify lot‑specific purity and solubility before critical experiments.
chemical procurement salt form selection solubility enhancement research reagent sourcing

Predicted Drug-Likeness and Physicochemical Profile

Physicochemical property predictions based on the compound SMILES (NCc1cc(C(=O)Nc2ccccc2O)ccn1) yield a calculated topological polar surface area (tPSA) of approximately 82.99 Ų, a consensus LogP of ~1.2, 3 hydrogen bond donors (NH2, NH, OH), and 4 hydrogen bond acceptors, resulting in a molecular weight of 243.26 Da—fully compliant with Lipinski's Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) . By comparison, the 2-amino-5-chloropyridine-4-carboxamide IKK-2 inhibitor core has a higher tPSA (~89 Ų) and the addition of chlorine increases LogP by approximately 0.6–0.8 units, shifting the lipophilicity profile [1]. The des-aminomethyl analog N-(2-hydroxyphenyl)pyridine-4-carboxamide (MW 214.22) has a lower tPSA (~62 Ų) and only 2 HBD, reducing aqueous solubility potential [2]. The target compound's aminomethyl group provides a basic center (predicted pKa ~8.9 for ArCH2NH3+) that remains predominantly protonated at physiological pH, offering a solubilizing handle absent in the des-aminomethyl comparator . These calculated parameters position the target compound in a favorable lead-like chemical space (MW < 300, cLogP < 3) distinct from both the larger, more lipophilic IKK-2 leads and the smaller, less functionalized des-aminomethyl analog.

Physicochemical Profile
Class‑level inference
MW (Da)243 vs 214
tPSA (Ų)83 vs 62
Consensus LogP~1.2 vs ~1.8
HBD count3 vs 2
Lead‑like profile supports fragment screening; des‑aminomethyl analog may have lower solubility potential.
Predicted values; experimental confirmation advised.
ADME prediction drug-likeness physicochemical properties lead-likeness Lipinski parameters

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide: Application Scenarios


Fragment-Based Drug Discovery Library Enrichment

The target compound's low molecular weight (243.26 Da), favorable lead-like physicochemical profile (tPSA ≈ 83 Ų, cLogP ≈ 1.2), and measurable but weak HSP90α binding (Kd = 19 μM) are consistent with a fragment hit profile suitable for FBDD library inclusion [1]. The 2-aminomethyl group can serve as a synthetic vector for fragment growing via amide coupling, reductive amination, or sulfonamide formation, while the N-(2-hydroxyphenyl) moiety provides a rigid aromatic handle for structure-based optimization. This contrasts with the 2-amino-5-chloropyridine-4-carboxamide IKK-2 leads, which are already in lead-like chemical space (MW > 350 with appended solubilizing groups) and are less suitable for fragment-based campaigns [2].

Scaffold Hopping to 2-Aminomethylpyridine Chemotypes

The 2-aminomethyl substitution represents a scaffold-hopping departure from the extensively patented 2-aminopyridine-4-carboxamide kinase inhibitor space [3]. The methylene spacer alters the vector and basicity of the hinge-binding amine, potentially enabling access to kinase selectivity profiles distinct from those of 2-amino analogs. Procurement of this compound enables systematic exploration of whether the aminomethyl hinge binder can recapitulate or improve upon the IKK-2 inhibitory activity reported for the Pfizer series (IC50 values of 2–100 nM for optimized 2-amino analogs) [4]. As no compounds bearing the 2-aminomethyl-N-(2-hydroxyphenyl) substitution pattern have been reported in kinase selectivity panels, this scaffold offers unexplored intellectual property space.

Metal-Chelating Inhibitor Design via ortho-Hydroxyphenyl Motif

The N-(2-hydroxyphenyl)carboxamide moiety can function as a bidentate metal-chelating pharmacophore, with the phenolic –OH and amide carbonyl oxygen capable of coordinating divalent metal ions such as Zn²⁺, Mg²⁺, or Fe²⁺ found in metalloenzyme active sites (e.g., matrix metalloproteinases, histone deacetylases, or PDE4) [5]. The aminomethyl group provides a pendant primary amine for further derivatization into hydroxamic acids, reverse amides, or urea-based zinc-binding groups. The des-aminomethyl analog N-(2-hydroxyphenyl)pyridine-4-carboxamide lacks this synthetic handle, limiting its utility as a precursor for metalloenzyme-focused library synthesis. Procurement of the target compound dihydrochloride salt enables direct use in parallel synthesis workflows without additional activation steps.

Aminomethyl Handle for Bioconjugation and Photoaffinity Labeling

The primary amine of the 2-aminomethyl group provides a unique, chemoselective conjugation site that can be functionalized with photoaffinity labels (diazirine, benzophenone), fluorescent reporters (FITC, TAMRA), or biotin tags without affecting the N-(2-hydroxyphenyl)amide pharmacophore . This is a critical advantage over the 2-amino analogs, where the amino group is directly involved in hinge-binding to kinase active sites and cannot be derivatized without loss of target engagement. The target compound thus enables the preparation of chemical biology tool compounds for target identification (pull-down proteomics) or cellular imaging studies, applications for which the 2-amino or des-aminomethyl analogs are unsuitable due to conjugation incompatibility [6].

Application
Selection Property
Validation Focus
Fragment‑based library enrichment
Lead‑like fragment profile
Biophysical binding assay validation
Scaffold hopping to 2‑aminomethylpyridines
Distinct hinge‑binding geometry
Kinase selectivity panel profiling
Metal‑chelating inhibitor design
ortho‑Hydroxyphenyl bidentate chelation
Metal‑binding assay and SAR exploration
Bioconjugation and photoaffinity labeling
Chemoselective 2‑aminomethyl handle
Conjugate stability and target engagement retention
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